1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-7(10)9-3-6(2-8)4-9/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDHLODBVDERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the reaction of 3-(aminomethyl)azetidine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 194.66 g/mol. Its structure features an azetidine ring, an aminomethyl group, and a methoxyethanone moiety, which contribute to its reactivity and biological interactions. The presence of the methoxy group enhances solubility and influences its interaction with biological targets .
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with azetidine structures exhibit antimicrobial properties. Research indicates that derivatives of azetidine can inhibit bacterial growth by interfering with essential metabolic pathways . The unique structure of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone may enhance its efficacy against resistant strains.
- Potential in Cancer Therapy : Azetidine derivatives have been explored for their potential anti-cancer activities. The compound's ability to modulate enzyme activity could be leveraged to develop novel therapeutic agents targeting cancer cell metabolism . Case studies have shown that similar compounds can induce apoptosis in cancer cells via specific signaling pathways.
- Neuroprotective Effects : Some azetidine derivatives have demonstrated neuroprotective properties in preclinical models. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress . Research is ongoing to evaluate the neuroprotective effects of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone in models of neurodegenerative diseases.
Synthetic Organic Chemistry Applications
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new derivatives with tailored properties .
- Catalytic Reactions : Recent studies highlight the use of azetidine derivatives in organocatalysis, where they can act as catalysts in asymmetric synthesis reactions. This application is significant for producing chiral compounds relevant in pharmaceuticals .
Biochemical Applications
- Enzyme Inhibition Studies : The compound's interaction with enzymes has been a focus of research, particularly regarding its potential as an inhibitor for specific metabolic enzymes involved in disease processes . Understanding these interactions can lead to the development of new therapeutic strategies.
- Peptide Synthesis : 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone can be utilized in peptide synthesis due to its ability to form stable linkages with amino acids, contributing to the development of peptide-based drugs .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy : A study investigating various azetidine derivatives found that compounds similar to 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
- Cancer Cell Apoptosis : Research published in a peer-reviewed journal demonstrated that azetidine derivatives induced apoptosis in human cancer cell lines through modulation of apoptotic pathways, providing a rationale for further exploration of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone's anticancer potential.
- Neuroprotection : A study on neuroprotective agents highlighted the role of azetidine compounds in reducing oxidative stress markers in neuronal cell cultures, indicating that 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone may offer protective benefits against neurodegeneration.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring and aminomethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Reactivity The aminomethyl group in the target compound enhances nucleophilicity, making it suitable for forming imine or amide linkages. In contrast, the boronate ester in CAS 1467060-02-1 allows for transition-metal-catalyzed coupling but introduces hydrolytic instability .
Pharmacological Potential The target compound’s methoxy-ethanone group may confer metabolic stability compared to compounds with free hydroxyl or amine groups (e.g., 1-(3-Aminoazetidin-1-yl)ethanone) . Indoline-containing analogs () exhibit rigid aromatic systems, which are advantageous for targeting enzymes or receptors with planar binding pockets, such as serotonin receptors .
Synthetic Utility
- The target compound serves as a versatile intermediate due to its bifunctional groups. For example, the amine can undergo acylation, while the ketone can participate in condensation reactions.
- Boronate-containing analogs () are specialized for cross-coupling reactions in medicinal chemistry but require anhydrous conditions .
Research Findings and Data
Physicochemical Properties
- LogP (Predicted): ~0.5 (moderate lipophilicity due to methoxy and amine groups).
- Hydrogen Bond Donors/Acceptors: 2 donors (NH₂), 3 acceptors (N, O, O) .
Biological Activity
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone, with the molecular formula C₇H₁₄N₂O₂ and CAS number 1492291-50-5, is a chemical compound characterized by its unique azetidine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an azetidine ring, an aminomethyl group, and a methoxy-ethanone moiety. The synthesis typically involves the reaction of 3-(aminomethyl)azetidine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
Common Synthetic Route:
- Reactants: 3-(aminomethyl)azetidine, 2-methoxyacetyl chloride
- Conditions: Base (triethylamine), controlled temperature
- Products: 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone
The mechanism of action for 1-[3-(aminomethyl)azetidin-1-yl]-2-methoxy-ethanone likely involves its interaction with specific molecular targets. The azetidine ring and the aminomethyl group are crucial for its reactivity and biological activity. Potential interactions may occur with enzymes or receptors involved in cellular signaling pathways, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar azetidine derivatives:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one | Lacks methoxy group | May exhibit different reactivity | Limited data available |
| 1-(Azetidin-1-yl)-2-methoxyethan-1-one | Lacks aminomethyl group | Affects reactivity and applications | Limited data available |
The presence of both the aminomethyl and methoxy groups in 1-[3-(aminomethyl)azetidin-1-yl]-2-methoxy-ethanone may enhance its versatility in various applications compared to its analogs.
Case Studies
Several studies have explored the biological activities of azetidine derivatives:
Q & A
Q. Challenges :
- Steric hindrance : The azetidine ring’s rigidity may limit reaction efficiency.
- Side reactions : Competing pathways (e.g., over-alkylation) require precise stoichiometric control .
How do structural modifications to the azetidine ring influence the compound's biological activity?
Advanced Research Focus
Modifications to the azetidine or aminomethyl groups can significantly alter binding affinity and selectivity:
- Aminomethyl substitution : Electron-donating groups enhance hydrogen bonding with target enzymes, as seen in similar azetidine derivatives .
- Methoxy positioning : Ortho vs. para substitution on the ethanone moiety affects steric interactions with hydrophobic pockets in receptor sites .
Q. Methodological Insight :
- Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents.
- Validate with in vitro assays (e.g., enzyme inhibition kinetics) to correlate structure-activity relationships .
What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and azetidine ring protons (δ 3.0–4.5 ppm). Cross-peaks in 2D spectra (COSY, HSQC) confirm connectivity .
- X-ray Crystallography :
Q. Advanced Applications :
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular formula and detects fragmentation patterns indicative of labile groups (e.g., methoxy cleavage) .
How can computational modeling aid in predicting the compound's reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Docking Studies :
- Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). The azetidine’s constrained geometry may favor specific binding poses .
- MD Simulations :
- Analyze stability of ligand-protein complexes over nanosecond timescales to identify key residues for interaction .
Q. Data Interpretation :
- Compare computational predictions with experimental IC₅₀ values to refine force field parameters .
How should researchers resolve discrepancies in reported biological activities of similar azetidine-containing compounds?
Advanced Research Focus
Contradictions may arise from:
- Varied assay conditions (e.g., pH, temperature).
- Impurity profiles : Trace byproducts in synthesis can skew activity data .
Q. Methodological Solutions :
- Reproducibility protocols : Standardize assay conditions (e.g., buffer systems, cell lines).
- Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., SPR or ITC) to confirm binding .
What are the key considerations for designing analogs with improved pharmacokinetic properties?
Q. Advanced Research Focus
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising membrane permeability.
- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated degradation .
Q. Experimental Validation :
- Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
